3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
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Overview
Description
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by an oxidation-reduction mechanism using chloranil . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of triazoloquinoxaline derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted triazoloquinoxalines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Demonstrates potent anticancer activity by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis.
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells . It also inhibits VEGFR-2, blocking the signaling pathway that promotes tumor growth and angiogenesis . These molecular targets and pathways make it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit significant anticancer activity and are structurally similar to triazoloquinoxalines.
1,2,4-Triazino[4,3-a]quinoxalines: Known for their antimicrobial properties, these compounds share a similar triazoloquinoxaline scaffold.
Pyrimido-quinoxalines: These compounds have been studied for their antiviral and antimicrobial activities.
The uniqueness of this compound lies in its potent DNA intercalation activity and its ability to inhibit VEGFR-2, making it a versatile compound with multiple therapeutic applications .
Biological Activity
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a triazoloquinoxaline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of appropriate precursors to form the triazoloquinoxaline scaffold followed by the introduction of the propanoic acid side chain.
1. Adenosine Receptor Antagonism
Research has shown that derivatives of triazoloquinoxaline exhibit significant affinity for adenosine receptors, particularly the A3 subtype. For instance, compounds with similar structures have been evaluated in radioligand binding assays, demonstrating high selectivity and potent antagonism at human A3 adenosine receptors (K(i) values as low as 0.60 nM) . This antagonistic activity suggests potential applications in treating conditions where adenosine signaling is implicated.
2. Anti-inflammatory Properties
A recent study synthesized new 1,2,4-triazole derivatives containing propanoic acid and evaluated their anti-inflammatory effects. The derivatives showed low toxicity and modulated cytokine release (TNF-α, IL-6), indicating that they may have immunomodulatory effects . Specifically, compounds with certain substituents exhibited enhanced inhibition of pro-inflammatory cytokines.
3. Cytotoxicity and Antitumor Activity
Several studies have reported the cytotoxic effects of triazoloquinoxaline derivatives against various cancer cell lines. For example, compounds were tested against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, showing varying degrees of antiproliferative activity . The presence of specific substituents on the triazoloquinoxaline scaffold significantly influenced their efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:
- Substituent Effects : The nature of substituents at different positions on the quinoxaline ring affects receptor binding affinity and biological activity.
- Acid Moiety Influence : The propanoic acid group has been shown to modulate antibacterial and anti-inflammatory activities compared to other carboxylic acid derivatives .
Data Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Adenosine Receptor | High affinity for A3 receptor | |
Anti-inflammatory | Reduced TNF-α and IL-6 release | |
Cytotoxicity | Effective against HepG2, HCT-116, MCF-7 |
Case Studies
- Adenosine Receptor Study : A series of triazoloquinoxaline derivatives were synthesized and tested for their binding affinity to adenosine receptors. The most potent compound showed a K(i) value indicating strong selectivity for the A3 receptor over others .
- Anti-inflammatory Evaluation : In vitro studies on peripheral blood mononuclear cells demonstrated that specific derivatives could significantly inhibit cytokine release while maintaining cell viability above 90%, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSLSGLIFQSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.